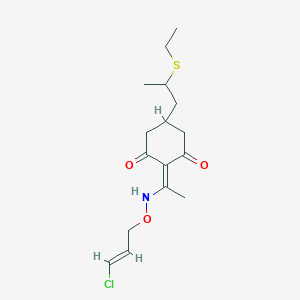
C-去甲基炔草酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C-Demethyl Clethodim is a yellow to brown solid and a metabolite of Clethodim, a selective herbicide. It is primarily used in agricultural settings to control a variety of broadleaf weeds and some grass crops . The compound is known for its high selectivity and effectiveness in weed control.
科学研究应用
C-Demethyl Clethodim has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in proteomics research and has been studied for its toxicogenetic, biochemical, and anatomical effects on plants . Additionally, it is used to study the metabolic profile and behavior of herbicides in various crops .
作用机制
Target of Action
C-Demethyl Clethodim, like Clethodim, primarily targets the plant acetyl-CoA-carboxylase , an enzyme crucial for fatty acid biosynthesis. This enzyme is common to the pathways of fatty acid biosynthesis .
Mode of Action
C-Demethyl Clethodim is a selective herbicide that exhibits its pesticidal activity in plants by inhibiting the action of acetyl coenzyme A carboxylase . This inhibition disrupts the normal biochemical processes within the plant, leading to the death of the plant .
Biochemical Pathways
The inhibition of acetyl coenzyme A carboxylase by C-Demethyl Clethodim affects the fatty acid biosynthesis pathway . This disruption leads to a deficiency in essential fatty acids, which are crucial for various cellular functions, including the formation of cell membranes. The lack of these fatty acids eventually leads to the death of the plant .
Pharmacokinetics
The pharmacokinetics of C-Demethyl Clethodim involves its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly absorbed and then undergoes several metabolic pathways, including oxidation to clethodim sulfoxide, conversion to S-methyl via a sulphonium cation intermediate, conversion to imine, and hydroxylation at the 5 position . The residues of clethodim and its oxidation metabolites in soil, plant, and seed have been studied using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) .
Result of Action
The result of C-Demethyl Clethodim’s action is the death of the plant. The herbicide demonstrates phytotoxicity, inhibiting germination and root growth at various concentrations . It also causes changes in the enzymatic activity of certain enzymes and in cell elongation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of C-Demethyl Clethodim. For instance, the risk for earthworm-eating birds and mammals was assessed as high at first tier for soils with pH < 5.5 This indicates that soil pH can influence the bioavailability and toxicity of the compound
生化分析
Biochemical Properties
C-Demethyl Clethodim interacts with several enzymes, proteins, and other biomolecules. It is known to inhibit lipid , which is a key component of cell membranes and plays a crucial role in cell structure and function. The nature of these interactions is complex and involves various biochemical reactions .
Cellular Effects
C-Demethyl Clethodim has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been found to demonstrate phytotoxicity, inhibiting germination and root growth at certain concentrations . It also influences cell function by affecting the enzymatic activity of catalase and ascorbate peroxidase .
Molecular Mechanism
At the molecular level, C-Demethyl Clethodim exerts its effects through binding interactions with biomolecules and changes in gene expression. It is known to inhibit acetyl coenzyme A carboxylase, an enzyme common to the pathways of fatty acid biosynthesis . This inhibition disrupts the normal functioning of the cell, leading to the observed effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of C-Demethyl Clethodim change over time. It has been observed that the herbicide demonstrates phytotoxicity, inhibiting germination and root growth at all concentrations . Over time, changes were observed in the enzymatic activity of the enzymes catalase and ascorbate peroxidase .
Dosage Effects in Animal Models
While specific studies on the dosage effects of C-Demethyl Clethodim in animal models are limited, it is known that the rate of elimination of similar compounds can be faster in animals administered a single low dose compared to those given a single high dose . This suggests that the effects of C-Demethyl Clethodim may vary with different dosages in animal models.
Metabolic Pathways
C-Demethyl Clethodim is involved in several metabolic pathways. It interacts with enzymes such as acetyl coenzyme A carboxylase , which is involved in fatty acid biosynthesis. The compound’s interaction with this enzyme could potentially affect metabolic flux or metabolite levels.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of C-Demethyl Clethodim involves several steps, starting from Clethodim. The process typically includes the demethylation of Clethodim under specific reaction conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of C-Demethyl Clethodim involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification . The process is designed to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: C-Demethyl Clethodim undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as a herbicide.
Common Reagents and Conditions: Common reagents used in the reactions involving C-Demethyl Clethodim include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions are typically controlled to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of C-Demethyl Clethodim include various metabolites that contribute to its herbicidal activity. These metabolites are crucial for its effectiveness in weed control .
相似化合物的比较
Similar Compounds: Similar compounds to C-Demethyl Clethodim include other cyclohexanedione oximes such as Clethodim, Sethoxydim, and Tralkoxydim .
Uniqueness: C-Demethyl Clethodim is unique due to its high selectivity and effectiveness in controlling a wide range of weeds. Its specific mechanism of action and the ability to target specific molecular pathways make it a valuable tool in agricultural weed management .
属性
IUPAC Name |
2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-methylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO3S/c1-4-22-11(2)8-13-9-14(19)16(15(20)10-13)12(3)18-21-7-5-6-17/h5-6,11,13,19H,4,7-10H2,1-3H3/b6-5+,18-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVJEPZJOFFBPS-YADWXFRQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C)CC1CC(=C(C(=O)C1)C(=NOCC=CCl)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC(C)CC1CC(=C(C(=O)C1)/C(=N/OC/C=C/Cl)/C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
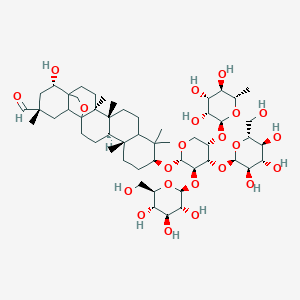


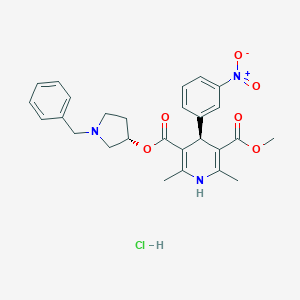
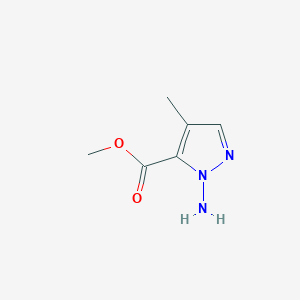

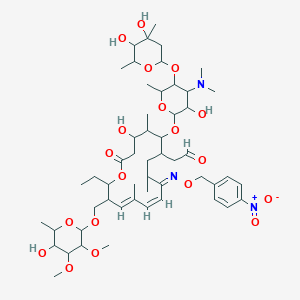

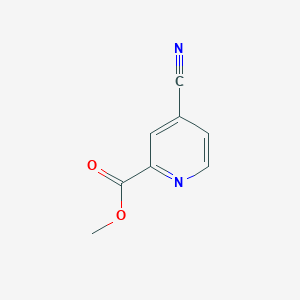




![5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate](/img/structure/B122991.png)
